1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 5-ethyl-9-(3-(p-fluorobenzoyl)propyl)-
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Overview
Description
1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 5-ethyl-9-(3-(p-fluorobenzoyl)propyl)- is a complex organic compound with a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. Its structure features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom, creating a three-dimensional configuration that can impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 5-ethyl-9-(3-(p-fluorobenzoyl)propyl)- typically involves multi-step organic reactions. One common method includes the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 5-ethyl-9-(3-(p-fluorobenzoyl)propyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.
Scientific Research Applications
1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 5-ethyl-9-(3-(p-fluorobenzoyl)propyl)- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical or electronic properties.
Biological Research: It is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 5-ethyl-9-(3-(p-fluorobenzoyl)propyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 5-ethyl-9-(3-(p-fluorobenzoyl)propyl)- is unique due to its specific substitution pattern and the presence of the p-fluorobenzoyl group. This substitution imparts distinct chemical and biological properties, differentiating it from other spirocyclic compounds. The presence of the fluorine atom can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug development and other applications.
Properties
CAS No. |
54981-17-8 |
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Molecular Formula |
C20H27FN2O3 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-ethyl-9-[4-(4-fluorophenyl)-4-oxobutyl]-1-oxa-3,9-diazaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C20H27FN2O3/c1-2-17-14-20(26-19(25)22-17)9-12-23(13-10-20)11-3-4-18(24)15-5-7-16(21)8-6-15/h5-8,17H,2-4,9-14H2,1H3,(H,22,25) |
InChI Key |
KWZBJFJOOGJFFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)OC(=O)N1 |
Origin of Product |
United States |
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